6-Oxo D-(-)-Norgestrel

Übersicht

Beschreibung

6-Oxo D-(-)-Norgestrel is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is a derivative of norgestrel, which is widely used in hormonal contraceptives. The compound is known for its high potency and effectiveness in regulating reproductive functions.

Wirkmechanismus

- Xanthine Oxidase (XO) : 6-Oxo D-(-)-Norgestrel primarily targets xanthine oxidase, an enzyme involved in purine metabolism. XO catalyzes the conversion of hypoxanthine to xanthine and further to uric acid. By inhibiting XO, this compound modulates uric acid levels, making it relevant for hyperuricemia-associated diseases .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

It is known that norgestrel, the parent compound, interacts with various enzymes and proteins, including the progesterone and estrogen receptors . The nature of these interactions involves the compound binding to these receptors, thereby influencing their activity

Cellular Effects

Norgestrel has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that norgestrel exerts its effects at the molecular level by binding to progesterone and estrogen receptors, leading to changes in gene expression

Metabolic Pathways

The metabolic pathways involving 6-Oxo D-(-)-Norgestrel are not well-characterized. It is known that norgestrel undergoes extensive metabolism in the liver, involving various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo D-(-)-Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes oxidation, reduction, and various substitution reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo D-(-)-Norgestrel undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. Each step is carefully monitored to ensure the correct formation of the desired functional groups.

Wissenschaftliche Forschungsanwendungen

Contraceptive Applications

2.1 Oral Contraceptives

6-Oxo D-(-)-Norgestrel is commonly used in combination with ethinyl estradiol in oral contraceptives. These formulations are designed to provide effective contraception while minimizing side effects associated with estrogen. Studies have shown that progestogen-only contraceptives (POCs) are particularly beneficial for women who cannot tolerate estrogen due to medical conditions or personal preferences .

2.2 Emergency Contraception

The compound is also utilized in emergency contraceptive pills (ECPs), such as Plan B, where it acts to prevent ovulation after unprotected intercourse. Research indicates that when taken within a specific timeframe, these pills significantly reduce the risk of pregnancy .

Pharmacological Research

3.1 Mechanism of Action

The pharmacodynamics of this compound involves binding to progesterone receptors, leading to changes in gene expression that inhibit ovulation and modify the endometrial environment. This mechanism has been extensively studied to optimize dosing regimens and enhance efficacy while minimizing side effects .

3.2 Clinical Studies

Clinical trials have demonstrated the safety and efficacy of this compound-containing formulations. For instance, a cohort study involving breastfeeding women showed no significant adverse effects on infant growth when mothers used levonorgestrel (the active form of norgestrel) as a contraceptive during lactation . Another study highlighted the importance of consistent dosing to maintain effective serum concentrations and reduce side effects such as breakthrough bleeding .

Comparative Data on Contraceptive Efficacy

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | Breastfeeding women | 30 mcg daily | No adverse effects on infant growth |

| Study B | Women using ECPs | Single dose | Significant reduction in pregnancy rates |

| Study C | Women with contraindications to estrogen | Various dosages | Effective ovulation inhibition |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other synthetic progestogens like levonorgestrel, norethindrone, and medroxyprogesterone acetate. These compounds share structural similarities and are used for similar therapeutic purposes.

Uniqueness

What sets 6-Oxo D-(-)-Norgestrel apart is its unique oxo group, which enhances its binding affinity and potency. This structural feature makes it more effective in lower doses compared to other progestogens, reducing the risk of side effects and improving patient compliance.

Biologische Aktivität

6-Oxo D-(-)-Norgestrel is a synthetic progestin derived from natural progesterone, characterized by a ketone group at the 6-position of its steroid nucleus. This compound is primarily utilized in research settings, particularly for studying hormonal pathways and contraceptive mechanisms. Its unique structure, including deuterium labeling, enhances its stability and allows for precise tracking in biological studies.

- Molecular Formula : CHO

- Molecular Weight : Approximately 330.44 g/mol

As a progestin, this compound interacts with progesterone receptors, leading to the modulation of gene expression related to reproductive functions. Its biological activities are similar to those of natural progesterone, which include:

- Regulation of the Menstrual Cycle : It promotes secretory changes in the endometrium, crucial for preparing the uterus for potential implantation of an embryo.

- Contraceptive Effects : By inhibiting ovulation and altering the endometrial lining, it reduces the likelihood of pregnancy when used in combination with estrogen .

Binding Affinity and Metabolism

Research indicates that this compound exhibits significant binding affinity to progesterone receptors. Its metabolism involves conversion into various active metabolites, which may enhance its contraceptive efficacy. Studies on similar compounds like norgestrel show that they undergo extensive first-pass metabolism, impacting their pharmacokinetics .

Comparative Analysis with Other Progestins

The following table summarizes key features of this compound compared to other progestins:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Progestin | Deuterated form enhances analytical capabilities |

| Norgestrel | Progestin | Widely used in contraceptives |

| Levonorgestrel | Progestin | More potent; used in hormonal therapies |

| Medroxyprogesterone acetate | Progestin | Injectable; long-lasting contraceptive effect |

| Desogestrel | Progestin | Less androgenic activity compared to others |

Case Studies and Research Findings

- Hormonal Pathway Studies : A study highlighted the interaction of this compound with various hormonal pathways, showing its role in modulating gene expression involved in reproductive health.

- Contraceptive Efficacy : Clinical trials have demonstrated that compounds similar to this compound effectively prevent ovulation and alter endometrial receptivity, supporting their use in contraceptive formulations .

- Metabolic Pathway Analysis : Research has shown that the metabolic pathways for this compound involve cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body .

Eigenschaften

IUPAC Name |

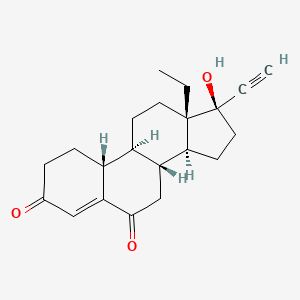

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOBDGUKWSBLIQ-UYNWWRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858264 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175109-63-3 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.